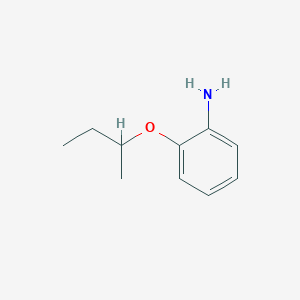

(2-Sec-butoxyphenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZXAYXEUNBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563756 | |

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52464-53-6 | |

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Protocols for Aryl-Alkyl Ether Amines: Synthesis of (2-Sec-butoxyphenyl)amine

Executive Summary

This technical guide details the synthesis of (2-sec-butoxyphenyl)amine (also known as o-sec-butoxyaniline), a critical intermediate in the development of agrochemicals, dyes, and pharmaceutical pharmacophores.

Critical Nomenclature & Methodological Clarification: While the prompt requests synthesis "via reductive amination," it is chemically vital to distinguish between two distinct objectives to ensure experimental success:

-

Synthesis of the Primary Amine Scaffold: The formation of the primary amine (2-sec-butoxyaniline) from its precursors is classically achieved via Etherification followed by Catalytic Hydrogenation (often colloquially termed "reductive" synthesis). Reductive amination is not chemically suitable for forming the aryl-ether bond or the primary aryl amine from a ketone.

-

Synthesis of

-Alkyl Derivatives: Reductive amination is the gold standard for derivatizing this scaffold (e.g., reacting 2-sec-butoxyaniline with aldehydes/ketones) or for the direct "Reductive Amination of Nitroarenes" (an advanced one-pot protocol).

This guide covers both: the robust industrial synthesis of the core scaffold and the advanced reductive amination protocols for its derivatization.[1]

Part 1: Synthesis of the Core Scaffold

Strategic Pathway: The Nitro-Ether Reduction

The most reliable route to (2-sec-butoxyphenyl)amine is the alkylation of 2-nitrophenol followed by the reduction of the nitro group. This avoids the regioselectivity issues inherent in direct amination of alkyl-benzenes.

Step 1: Williamson Ether Synthesis

Objective: Installation of the sec-butoxy group.

Reaction: 2-Nitrophenol + 2-Bromobutane

| Parameter | Specification | Rationale |

| Substrate | 2-Nitrophenol (1.0 eq) | The electron-withdrawing nitro group enhances the acidity of the phenol, facilitating deprotonation. |

| Alkylating Agent | 2-Bromobutane (1.5 eq) | Secondary halides are prone to E2 elimination. Excess is required to drive |

| Base | Potassium carbonate in DMF/Acetonitrile is standard. Cesium reduces elimination byproducts. | |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the phenoxide anion and increase nucleophilicity. |

| Temp/Time | 60–80°C, 4–6 hrs | Higher temps favor elimination; moderate heat balances rate vs. selectivity. |

Step 2: Catalytic Hydrogenation (The "Reductive" Step)

Objective: Reduction of the nitro group to the primary amine without cleaving the ether.

Reaction: 1-Nitro-2-(sec-butoxy)benzene +

Protocol:

-

Charge: Place 1-nitro-2-(sec-butoxy)benzene (10 mmol) in a hydrogenation vessel.

-

Solvent: Dissolve in MeOH or EtOH (30 mL). Avoid acidic media to prevent ether cleavage.

-

Catalyst: Add 10 wt% Pd/C (5% loading). Note: Raney Nickel is an alternative if halogen substituents are present on the ring.

-

Reduction: Purge with

, then pressurize with -

Workup: Filter through Celite (under inert atmosphere if using Raney Ni). Concentrate filtrate.

-

Purification: Distillation under reduced pressure (high boiling point expected) or flash chromatography (Hex/EtOAc).

Part 2: Advanced Reductive Amination Protocols

Application: Synthesis of Secondary Amine Derivatives

In drug discovery, the (2-sec-butoxyphenyl)amine scaffold is frequently derivatized via reductive amination to modulate lipophilicity (LogP). Two primary methods exist: the Standard Two-Step (Imine isolation) and the Direct One-Pot method.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

This is the preferred method for high chemoselectivity, avoiding the reduction of aldehydes/ketones to alcohols.

Mechanism:

-

Imine Formation: Amine attacks Carbonyl

Hemiaminal -

Reduction: STAB protonates the imine (making it more electrophilic) and delivers a hydride.

Experimental Protocol:

-

Mixing: In a round-bottom flask, dissolve (2-sec-butoxyphenyl)amine (1.0 eq) and the target Aldehyde/Ketone (1.1 eq) in DCE (1,2-Dichloroethane) or THF.

-

Acid Catalysis: If reacting with a ketone, add acetic acid (1.0 eq) to catalyze imine formation.

-

Reductant: Add

(1.5 eq) in one portion. -

Reaction: Stir at RT under

for 4–16 hours. Monitor disappearance of the amine via TLC/LCMS. -

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (

). Wash organics with brine, dry over

Method B: Direct Nitro-Reductive Amination (Cutting Edge)

Recent advances allow the direct conversion of the Nitro precursor (from Part 1, Step 1) to the Secondary Amine in one pot, bypassing the isolation of the primary amine. This utilizes non-noble metal catalysts or specific Pd/C conditions.[3]

Reference Protocol (Adapted from Frontiers in Chemistry, 2019):

-

Reagents: 1-Nitro-2-(sec-butoxy)benzene + Aldehyde +

(50 bar) + Pd/C (cat). -

Conditions: The aldehyde acts as the alkylating agent in situ as the nitro group is reduced to the amine.

-

Advantage: High atom economy; avoids handling oxidatively unstable primary anilines.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergence between the Core Scaffold Synthesis and the Derivatization via Reductive Amination.

Caption: Figure 1. Divergent synthetic pathways for the primary scaffold vs. N-alkylated derivatives.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile

For (2-Sec-butoxyphenyl)amine:

-

Physical State: Pale yellow to brown oil (oxidizes upon air exposure).

-

NMR (CDCl3, 400 MHz):

- 6.7–6.9 (m, 4H, Ar-H)

- 4.3 (m, 1H, O-CH)

-

3.6 (br s, 2H,

-

1.7 (m, 2H,

-

1.3 (d, 3H,

-

0.9 (t, 3H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ether Step) | E2 Elimination of 2-bromobutane | Lower temperature to 60°C; switch to |

| Ether Cleavage | Acidic conditions during reduction | Ensure hydrogenation solvent is neutral (MeOH). Avoid HCl or Lewis acids during reduction. |

| Incomplete Amination | Steric hindrance of sec-butoxy group | Use stronger reducing agents (e.g., |

| Dialkylation (Reductive) | Over-reaction | Use STAB ( |

References

-

Williamson Ether Synthesis Optimization

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Section 4.11: Ethers."

-

Catalytic Hydrogenation of Nitroarenes

- Blaser, H. U., et al. "Heterogeneous Catalytic Hydrogenation of Nitroarenes.

-

Reductive Amination Protocols (STAB)

-

Direct Reductive Amination with Nitro Compounds

-

"Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds."[1] Frontiers in Chemistry, 2019.

-

Sources

- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Ortho-Alkoxyaniline Scaffold: Structural Dynamics, Reactivity, and Safety

Technical Guide for Research & Development [1]

Executive Summary

Ortho-alkoxyanilines, typified by o-anisidine (2-methoxyaniline) , represent a critical scaffold in the synthesis of azo dyes, pharmaceuticals, and condensed heterocycles.[1] Their utility is defined by the ortho-effect —a unique interplay of steric and electronic factors driven by the proximity of the amino (

Structural Dynamics: The Ortho-Effect

The defining feature of ortho-alkoxyanilines is the intramolecular hydrogen bond formed between the amine protons and the ether oxygen. Unlike para-alkoxyanilines, which form extensive intermolecular networks, the ortho isomer "locks" itself into a pseudo-cyclic conformation.[1]

Mechanistic Impact[2]

-

Volatility: The intramolecular bond reduces the energy required to break molecules apart, resulting in lower boiling points compared to meta or para isomers.

-

Basicity Modulation: While the alkoxy group is electron-donating (increasing electron density on the ring), the ortho position creates steric inhibition of solvation . Upon protonation, the resulting cation cannot be effectively stabilized by solvent molecules due to the crowding of the adjacent alkoxy group, rendering o-alkoxyanilines weaker bases than their para counterparts.

Visualization: Intramolecular Interactions

The following diagram illustrates the structural "locking" mechanism that dictates the physical properties of the scaffold.

Figure 1: The intramolecular hydrogen bond reduces intermolecular attraction, lowering boiling points and modulating basicity.[1]

Physical Characterization

The following data highlights the divergence in properties between the ortho and para isomers, emphasizing the impact of structural isomerism.

| Property | o-Anisidine (2-Methoxyaniline) | p-Anisidine (4-Methoxyaniline) | Structural Cause |

| State (RT) | Liquid (often yellow/brown) | Solid (Crystal) | Intramolecular vs. Intermolecular H-bonding |

| Melting Point | 5–6 °C | 57–59 °C | Crystal lattice energy is lower in ortho |

| Boiling Point | 225 °C | 243 °C | Reduced intermolecular association in ortho |

| pKa (Conj.[1] Acid) | ~4.5 | ~5.3 | Steric hindrance to cation solvation in ortho |

| Solubility | Immiscible in water; Soluble in acid | Sparingly soluble in water | Lipophilicity of the masked polar groups |

Key Insight: Researchers must note that commercial o-anisidine rapidly oxidizes upon air exposure, turning from colorless to dark brown.[1] It should be stored under inert gas (Nitrogen/Argon) to maintain purity.[1]

Chemical Reactivity & Synthesis Applications

The electron-rich nature of the ring makes ortho-alkoxyanilines highly reactive toward electrophiles.[1] The amino group is the primary director (ortho/para), but the alkoxy group reinforces activation.

Diazotization (Azo Dye Synthesis)

The most common industrial application is the conversion to diazonium salts, which are then coupled with phenols or naphthols to create azo dyes.[2]

-

Reaction:

[1] -

Critical Control: Temperature must be maintained at 0–5°C . Higher temperatures cause decomposition to phenols (via loss of

).

Skraup Quinoline Synthesis

Ortho-alkoxyanilines are precursors for 8-substituted quinolines, which are pharmacophores in antimalarial and neuroactive drugs.[1]

-

Reagents: Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene or Iodine).[1]

-

Mechanism: Glycerol dehydrates to acrolein, which undergoes Michael addition with the aniline, followed by cyclization and oxidation.

Reactivity Pathway Diagram

Figure 2: Primary synthetic pathways for o-anisidine, highlighting productive routes (green) and degradation risks (red).[1]

Experimental Protocols

Protocol A: Purification of Technical Grade o-Anisidine

Commercial samples are often degraded.[1] Use this protocol before sensitive catalytic steps.

-

Setup: Vacuum distillation apparatus with a Vigreux column.

-

Atmosphere: Flush the system with Nitrogen (

). -

Distillation: Heat the oil bath. Collect the fraction boiling at 225°C (at atmospheric pressure) or corresponding reduced temp under vacuum (e.g., ~100°C at 15 mmHg).[1]

-

Storage: Store the clear distillate in an amber bottle under Argon at 4°C.

Protocol B: Standard Diazotization

Objective: Generate a stable diazonium salt for coupling.

-

Dissolution: Dissolve 0.1 mol of o-anisidine in 30 mL of 10M HCl and 50 mL water.

-

Cooling: Immerse the flask in an ice-salt bath. Cool internal temperature to 0–2°C .

-

Nitrite Addition: Add a solution of Sodium Nitrite (

, 0.11 mol) in water dropwise.-

Why? Exothermic reaction. If temp rises >5°C, the salt hydrolyzes to o-methoxyphenol.[1]

-

-

Endpoint: The solution should turn clear. Test with starch-iodide paper (turns blue instantly if excess

is present).[1] -

Stabilization: Add urea to destroy excess nitrous acid before coupling.

Toxicology & Safety (Critical)

Ortho-alkoxyanilines are hazardous.[1][3][4] Strict adherence to safety standards is non-negotiable.

Carcinogenicity

-

Classification: IARC Group 2B (Possibly carcinogenic to humans).[1][3][5]

-

Target Organ: Urinary Bladder.

-

Mechanism: Metabolic activation (N-hydroxylation) leads to DNA adducts in the urothelium.[1]

Acute Toxicity: Methemoglobinemia

-

Symptoms: Cyanosis (blue lips/skin), headache, dizziness, fatigue.[1][6]

-

Pathology: Oxidizes Hemoglobin (

) to Methemoglobin ( -

First Aid: Remove from exposure immediately. Administration of Methylene Blue may be required under medical supervision.

Handling Requirements

-

PPE: Double nitrile gloves (breakthrough time is short), chemical goggles, lab coat.[1]

-

Engineering Controls: All handling must occur in a certified chemical fume hood .

-

Waste: Segregate as "Toxic Organic Waste." Do not mix with oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine.[1] Retrieved from [Link][1]

-

International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–135. Retrieved from [Link][1]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: o-Anisidine. Retrieved from [Link][1]

-

Organic Syntheses. Diazotization and Coupling Procedures. Retrieved from [Link][1]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: o-Anisidine.[1][5] Retrieved from [Link][1]

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 3. epa.gov [epa.gov]

- 4. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. o-Anisidine - Wikipedia [en.wikipedia.org]

- 6. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-sec-Butoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butoxyaniline is an aromatic organic compound that belongs to the class of alkoxy anilines. These molecules, characterized by an amino group and an alkoxy group attached to a benzene ring, are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of the amino and sec-butoxy groups on the aromatic scaffold allows for a wide range of chemical modifications, making 2-sec-butoxyaniline a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activity. This guide provides a comprehensive overview of 2-sec-butoxyaniline, including its various synonyms and identifiers, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in drug discovery and development.

Nomenclature and Identifiers

A clear and unambiguous identification of chemical compounds is crucial for researchers and scientists. 2-sec-Butoxyaniline is known by several alternative names and is assigned specific identifiers for database tracking and regulatory purposes.

| Identifier Type | Value |

| Systematic IUPAC Name | 2-(1-methylpropoxy)aniline |

| Common Name | 2-sec-Butoxyaniline |

| CAS Number | 52464-53-6[2] |

| Molecular Formula | C₁₀H₁₅NO[2] |

| Molecular Weight | 165.23 g/mol |

| InChI | InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 |

| InChIKey | RDWZXAYXEUNBBW-UHFFFAOYSA-N |

| SMILES | CCC(C)Oc1ccccc1N |

Synonyms:

-

o-sec-Butoxyaniline

-

Benzenamine, 2-(1-methylpropoxy)-

-

2-(sec-Butoxy)benzenamine

Physicochemical Properties

Understanding the physical and chemical properties of 2-sec-butoxyaniline is essential for its handling, storage, and application in chemical synthesis. While experimental data for this specific compound is not extensively published, properties can be predicted based on its structure and data from analogous compounds.

| Property | Value (Predicted/Estimated) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | ~1.0 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane). Sparingly soluble in water. |

| pKa (of the anilinium ion) | ~4.5 (Estimated based on aniline) |

Synthesis of 2-sec-Butoxyaniline

The most common and efficient method for the synthesis of 2-sec-butoxyaniline is the Williamson ether synthesis.[1][3][4] This reaction involves the O-alkylation of 2-aminophenol with a suitable sec-butylating agent, such as 2-bromobutane or 2-iodobutane, in the presence of a base.[5][6] The key challenge in this synthesis is to achieve selective O-alkylation over the competing N-alkylation of the amino group.[1]

Reaction Scheme

Figure 1: General scheme for the Williamson ether synthesis of 2-sec-butoxyaniline.

Detailed Experimental Protocol

This protocol is a representative procedure for the selective O-alkylation of 2-aminophenol.[5][6]

Materials:

-

2-Aminophenol

-

2-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup (optional, for high purity)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromobutane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 50-100 °C) and maintain the reflux for 4-8 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium salts and wash the filter cake with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. e. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2-sec-butoxyaniline can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[7]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 2-aminophenol to form the more nucleophilic phenoxide. Using a stronger base like sodium hydride could lead to deprotonation of the less acidic amino group, increasing the likelihood of N-alkylation.

-

Solvent: Polar aprotic solvents like acetone or DMF are preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without participating in the reaction.

-

Excess Base: Using a slight excess of the base ensures complete deprotonation of the phenol and helps to drive the reaction to completion.

-

Work-up: The aqueous work-up is designed to remove any remaining inorganic salts and unreacted starting materials. The sodium bicarbonate wash neutralizes any acidic impurities.

Analytical Characterization

The identity and purity of synthesized 2-sec-butoxyaniline must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of 2-sec-butoxyaniline is expected to show characteristic signals for the aromatic protons, the protons of the sec-butyl group, and the amino protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methine proton of the sec-butyl group will appear as a multiplet, and the methyl and methylene protons will show distinct signals with characteristic splitting patterns. The amino group protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the sec-butyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 2-sec-butoxyaniline is expected to show characteristic absorption bands:

-

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of 2-sec-butoxyaniline, the molecular ion peak [M]⁺ would be observed at m/z 165. The fragmentation pattern would likely involve the loss of the sec-butyl group or parts of it, as well as fragmentation of the aromatic ring.

Applications in Drug Development

Alkoxy anilines, including 2-sec-butoxyaniline, are important building blocks in medicinal chemistry.[1] The amino group can be readily modified to introduce various functionalities, such as amides, sulfonamides, or used in coupling reactions to construct more complex molecular architectures. The sec-butoxy group can influence the lipophilicity and metabolic stability of a drug molecule.

While specific drugs derived directly from 2-sec-butoxyaniline are not widely documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. For instance, aniline derivatives are known to exhibit a wide range of biological activities, including analgesic and antioxidant effects.[8]

Role as a Synthetic Intermediate

The primary application of 2-sec-butoxyaniline in drug development is as a versatile intermediate.[] Researchers can utilize its reactive amino group for further chemical transformations to build libraries of compounds for high-throughput screening.

Figure 2: Synthetic transformations of 2-sec-butoxyaniline to generate diverse chemical entities.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[2][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2][11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-sec-Butoxyaniline is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its straightforward synthesis via the Williamson ether reaction, coupled with the reactivity of its amino group, makes it an attractive starting material for creating diverse molecular libraries. While specific data on its biological activity are limited, its structural features suggest that its derivatives could possess interesting pharmacological properties. As with all chemical reagents, proper handling and safety precautions are paramount when working with 2-sec-butoxyaniline. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their synthetic endeavors.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Gulam, M., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055.

Sources

- 1. byjus.com [byjus.com]

- 2. download.basf.com [download.basf.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Deep Dive: (2-Sec-butoxyphenyl)amine as a Functional Monomer & Intermediate

The following technical guide details the chemical profile, synthesis, and advanced applications of (2-Sec-butoxyphenyl)amine , with a specific focus on its role as a monomer for chiral conducting polymers.

Executive Summary

(2-Sec-butoxyphenyl)amine (CAS: 52464-53-6), also known as 2-sec-butoxyaniline , is a specialized aniline derivative characterized by an ortho-positioned sec-butoxy group. While historically utilized as a lipophilic building block in medicinal chemistry to modulate steric bulk and solubility, its primary contemporary value lies in materials science.

It serves as the precursor to Poly[2-(sec-butyl)aniline] (PSBA) , a soluble, intrinsically chiral conducting polymer.[1][2] Unlike unsubstituted polyaniline (PANI), the steric hindrance of the sec-butyl group forces the polymer backbone into a helical conformation, enabling enantioselective applications in chiral separation, sensors, and optoelectronics.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The molecule features a chiral center at the sec-butyl position, which is critical for its application in stereoselective polymerization.

| Property | Data | Notes |

| IUPAC Name | 2-(sec-butoxy)aniline | Also: o-sec-butoxyaniline |

| CAS Number | 52464-53-6 | |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Physical State | Yellowish Oil / Low-melting Solid | sec-butyl group disrupts crystal packing compared to n-butoxy analogs.[3] |

| Solubility | Soluble in organic solvents (DCM, THF) | Higher lipophilicity than o-anisidine. |

| Chirality | Yes (R/S enantiomers) | The sec-butyl group introduces a chiral center. |

Structural Analysis (DOT Diagram)

The following diagram illustrates the steric influence of the sec-butoxy group on the aniline ring, which is the driving force for the helical conformation in its polymer form.

Figure 1: Structural causality linking the monomer's steric bulk to the polymer's helical conformation.

Synthesis & Sourcing

The synthesis of high-purity (2-sec-butoxyphenyl)amine is typically achieved via the alkylation of o-aminophenol. Direct alkylation can lead to N-alkylation side products; therefore, a protection-deprotection strategy is often employed for higher yields.

Optimized Synthetic Route

-

Protection: Condensation of o-aminophenol with benzaldehyde to form the Schiff base (imine).

-

Alkylation: Reaction of the imine with sec-butyl bromide (or iodide) in the presence of a base (K₂CO₃) in refluxing acetone or acetonitrile.

-

Hydrolysis: Acidic hydrolysis (HCl) to remove the benzylidene protecting group, yielding the target amine salt, followed by neutralization.

Impurity Profile

-

N-alkylated byproducts: Minimized by the Schiff base protection.

-

O-dialkylation: Rare due to steric hindrance but possible under harsh conditions.

-

Isomers: The commercial sec-butyl bromide is often racemic; thus, the resulting aniline is racemic unless a chiral alkylating agent is used.

Core Application: Chiral Conducting Polymers (PSBA)

The most significant application of this intermediate is the synthesis of Poly[2-(sec-butyl)aniline] (PSBA) .

Mechanism of Enantioselective Polymerization

Unlike standard polyaniline, which forms planar, rod-like chains, PSBA adopts a helical structure.

-

Steric Driver: The bulky sec-butyl group at the ortho position creates steric clash, preventing the planar alignment of phenyl rings.

-

Chiral Induction: When polymerized in the presence of a chiral dopant (e.g., (+)-Camphor Sulfonic Acid, HCSA), the polymer backbone preferentially twists into a single-handed helix (left or right), resulting in an optically active material.[1]

Experimental Protocol: Nanofiber Synthesis

This protocol describes the "Method 2" (static polymerization) approach, which yields uniform nanofibers with high optical activity.

Reagents:

-

Monomer: (2-Sec-butoxyphenyl)amine (racemic)

-

Dopant: (+)-Camphor Sulfonic Acid (HCSA) (1.5 M aqueous solution)

-

Oxidant: Ammonium Peroxydisulfate (APS)[4]

-

Initiator: N-Phenyl-1,4-phenylenediamine (NPPD) (optional, 2.5 mol%)[4]

Step-by-Step Methodology:

-

Solution A (Monomer): Dissolve 0.5 mmol of (2-sec-butoxyphenyl)amine in 10 mL of 1.5 M (+)-HCSA. Add 2.5 mol% NPPD (dissolved in minimal methanol) if using initiator.

-

Solution B (Oxidant): Dissolve 0.5 mmol APS in 10 mL of 1.5 M (+)-HCSA.

-

Cooling: Chill both solutions to 0°C in a refrigerator.

-

Mixing (Critical Step): Gently inject Solution B down the sidewall of the vessel containing Solution A. Do not stir or agitate. This prevents turbulence and promotes homogeneous nucleation of nanofibers.

-

Polymerization: Allow the reaction to proceed undisturbed at 0°C for 12–24 hours. The solution will darken as the polymer forms.

-

Purification: Filter the resulting precipitate. Wash thoroughly with 1.5 M HCSA (to remove oligomers) and then acetone (to remove unreacted monomer).

-

Dedoping (Optional): To obtain the emeraldine base, stir the salt in 1 M NH₄OH for 1 hour, filter, and dry under vacuum.

Comparison of Polymerization Methods

| Parameter | Method 1 (Rapid Mixing) | Method 2 (Static/No Agitation) |

| Mixing Style | Vigorously agitated for 15s | Gentle injection, no stirring |

| Morphology | Granular / Aggregated | Uniform Nanofibers (55 nm avg) |

| Optical Activity | Lower | Significantly Higher |

| Mechanism | Heterogeneous Nucleation | Homogeneous Nucleation |

Broader Utility in Medicinal Chemistry

Beyond polymers, (2-sec-butoxyphenyl)amine serves as a versatile intermediate in drug discovery, particularly for modulating Lipophilic Ligand Efficiency (LLE) .

-

Bioisostere: It acts as a bulkier, more lipophilic alternative to o-anisidine (methoxy) or o-phenetidine (ethoxy).

-

Metabolic Stability: The branched sec-butyl group is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to straight-chain n-butyl analogs.

-

Kinase/GPCR Scaffolds: Ortho-alkoxy anilines are frequent motifs in kinase inhibitors (e.g., targeting the ATP binding pocket where the alkoxy group fills a hydrophobic sub-pocket).

Figure 2: Strategic utility of the intermediate in drug design.

Safety & Handling

While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for alkoxy anilines .

-

Hazards:

-

Skin Sensitization: High potential for allergic skin reactions.[5]

-

Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (H411/H412).

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors/dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine group, which causes darkening.

References

-

Synthesis & Alkylation: Selective alkylation of aminophenols. ARKIVOC 2010 (ix) 293-299. Link

-

Polymerization Protocol: Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization.[6][7] ACS Omega 2018, 3, 12, 18895–18905.[7] Link

-

Chiral Conducting Polymers: Chiral conducting polymers: synthesis, properties and applications. Polymer International, 2010. Link

-

General Safety (Analog): Safety Data Sheet for o-Anisidine/Alkoxy Anilines. Fisher Scientific. Link

Sources

- 1. Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Substituted Anilines

Executive Summary

Substituted anilines serve as the nitrogenous backbone for a vast array of pharmacophores, including kinase inhibitors, sulfonamides, and local anesthetics. While the 19th-century dye industry birthed the initial methods for aniline production, modern drug discovery demands far greater precision. This guide transitions from the historical "sledgehammer" approaches (nitration/reduction) to the "scalpel" of transition metal catalysis (Buchwald-Hartwig, Ullmann), providing a technical roadmap for synthesizing complex aniline derivatives with high chemoselectivity.

Part 1: The Historical Arc – From Indigo to Palladium

The synthesis of aniline is not merely a chemical procedure; it is the foundation of the modern chemical industry. Understanding this evolution helps the modern chemist appreciate the selectivity challenges solved by contemporary catalysts.

The Timeline of Discovery

The journey began with the destructive distillation of indigo and evolved into the billion-dollar coupling reactions used today.

Figure 1: Evolution of aniline synthesis. Note the 150-year gap between stoichiometric reductions and catalytic C-N bond formation.

Part 2: The Classical Route – Reduction of Nitroarenes

Despite the advent of coupling reactions, the reduction of nitroarenes remains the workhorse for synthesizing anilines when the aryl ring is constructed via electrophilic aromatic substitution.

Mechanism of Reduction

Whether using catalytic hydrogenation (H₂/Pd-C) or dissolving metals (Fe/HCl), the reduction proceeds through a specific cascade. Understanding this is critical when troubleshooting the accumulation of toxic intermediates like hydroxylamines.

Figure 2: Step-wise reduction of nitroarenes. Accumulation of Ar-NHOH can lead to explosive thermal runaways or genotoxic impurities.

Protocol: Chemoselective Hydrogenation

Context: You need to reduce a nitro group in the presence of a nitrile or ester. Standard Pd/C can be too aggressive. Method: Vanadium-doped Platinum Catalysis.

Reagents:

-

Substrate: 1.0 equiv Nitroarene

-

Catalyst: 1% Pt-V/C (commercial or prepared)

-

Solvent: MeOH or THF

-

Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Workflow:

-

Inerting: Charge the reaction flask with the nitroarene and catalyst. Evacuate and backfill with Argon (3x). Safety Note: Dry Pt/C is pyrophoric. Always wet with solvent under inert gas.

-

Solvation: Add degassed MeOH via syringe.

-

Reduction: Switch Argon line to a Hydrogen balloon. Stir vigorously at RT.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the M+16 (Hydroxylamine) peak.

-

Workup: Filter through a Celite pad (keep wet!) to remove catalyst. Concentrate filtrate.

Why this works: Vanadium acts as an oxophilic promoter, activating the nitro group specifically while leaving other reducible functionalities (CN, halides) intact.

Part 3: The Modern Era – Buchwald-Hartwig Amination[1][2]

When the aryl ring cannot be easily nitrated, or when specific substitution patterns are required, we build the C-N bond directly from aryl halides. This is the domain of Palladium catalysis.[1][2]

The Mechanistic Cycle

The Buchwald-Hartwig amination relies on the interplay between the Palladium center, the ligand (sterics/electronics), and the base.

Figure 3: The catalytic cycle. Ligand bulk is crucial for the final Reductive Elimination step.

Protocol: General Coupling of Secondary Amines

Context: Coupling a secondary amine with an aryl bromide. System: Pd(OAc)₂ / BINAP / NaOtBu.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

rac-BINAP (3 mol%)

-

NaOtBu (1.4 equiv)

-

Toluene (0.2 M concentration)

Self-Validating Workflow:

-

Pre-complexation (Critical): In a glovebox or under Ar, mix Pd(OAc)₂ and BINAP in toluene. Stir for 10 mins at RT. Visual Check: Solution should turn from orange to a distinct yellow/red, indicating ligation.

-

Loading: Add the Aryl Bromide, Amine, and solid NaOtBu to the catalyst solution.

-

Heating: Heat to 80°C. Mechanistic Insight: Heat is required to drive the reductive elimination step, which is often the turnover-limiting step for bulky substrates.

-

Quench: Cool to RT. Dilute with EtOAc and wash with water.

-

Purification: Flash chromatography.

Troubleshooting:

-

Low Conversion? Check oxygen levels. Pd(0) is rapidly deactivated by O₂.

-

Dehalogenation (Ar-H formed)? This is β-hydride elimination from the amine. Switch to a bulkier ligand like BrettPhos or RuPhos to accelerate reductive elimination over β-elimination.

Part 4: Comparative Analysis of Methodologies

Select the right tool for your substrate using this decision matrix.

| Feature | Nitro Reduction (Bechamp/H2) | Buchwald-Hartwig Amination | Ullmann-Type (Modern Cu) |

| Primary Bond Formed | N-H (from NO2) | C-N (from Ar-X) | C-N (from Ar-X) |

| Precursor Availability | High (Nitration is cheap) | High (Aryl halides ubiquitous) | High |

| Functional Group Tolerance | Low (sensitive to reduction) | High (Chemo-selective) | Moderate (Base sensitive) |

| Cost | Low (Fe/H2 are cheap) | High (Pd/Ligands expensive) | Low/Medium (Cu is cheap) |

| Scalability | Excellent (Ton scale) | Good (kg scale) | Good (often heterogeneous) |

| Key Limitation | Regioselectivity of nitration | Cost of catalyst removal | High temp often required |

Part 5: References

-

Unverdorben, O. (1826).[3][4] Ueber das Verhalten der organischen Basen bei höherer Temperatur. Poggendorff's Annalen der Physik und Chemie. Link

-

Zinin, N. (1842).[3] Beschreibung einiger neuer organischer Basen. Journal für Praktische Chemie. Link

-

Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society. Link

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[6] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper. Angewandte Chemie International Edition. Link

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews. Link

Sources

Solubility of (2-Sec-butoxyphenyl)amine in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for (2-Sec-butoxyphenyl)amine

Executive Summary

(2-Sec-butoxyphenyl)amine (CAS: 52464-53-6), also known as 2-(sec-butoxy)aniline, represents a specific class of ortho-alkoxy anilines utilized as intermediates in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs). Its utility is defined by the unique steric and electronic properties of the sec-butoxy group at the ortho position.

Unlike simple anilines, the lipophilic sec-butoxy chain significantly alters the solubility profile, driving high affinity for non-polar solvents while maintaining pH-dependent aqueous solubility. This guide provides a comprehensive technical framework for predicting, determining, and optimizing the solubility of (2-Sec-butoxyphenyl)amine in organic media. It moves beyond static data points to establish a dynamic solvent selection strategy for synthesis, extraction, and purification workflows.

Physicochemical Characterization

To understand solubility, we must first analyze the solute's molecular architecture. The molecule consists of a primary amine donor/acceptor and a lipophilic ether tail.

| Property | Value (Experimental/Predicted) | Relevance to Solubility |

| Molecular Formula | C₁₀H₁₅NO | -- |

| Molecular Weight | 165.23 g/mol | Moderate MW facilitates dissolution. |

| Physical State | Liquid (at 25°C) | Solute-solvent interaction is governed by miscibility rather than crystal lattice energy. |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Highly lipophilic; partitions strongly into organic phases. |

| pKa (Conjugate Acid) | ~4.3 – 4.6* | Weak base. Soluble in aqueous acid (pH < 2) as a salt; insoluble in neutral/basic water. |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with alcohols/ethers. |

| H-Bond Acceptors | 2 (–NH₂, –O–) | Interaction with protic solvents. |

*Note: Values predicted based on Structure-Property Relationships (SPR) of structural analogs (o-anisidine, o-phenetidine).

Solubility Landscape & Solvent Compatibility

The solubility of (2-Sec-butoxyphenyl)amine follows a "Like Dissolves Like" mechanism, but with specific nuances due to the ortho-substitution effect. The intramolecular hydrogen bond between the amine hydrogen and the ether oxygen (5-membered ring interaction) slightly reduces its polarity compared to para-isomers, enhancing volatility and non-polar solubility.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Miscible | Strong H-bonding interactions; ideal for reactions requiring polar protic media. |

| Chlorinated | DCM, Chloroform | Miscible | Excellent solvency due to polarizability; standard for extraction. |

| Esters/Ketones | Ethyl Acetate, Acetone | Miscible | Dipole-dipole interactions dominate. Good for crystallization of downstream derivatives. |

| Aromatics | Toluene, Xylene | Miscible | |

| Aliphatics | Hexane, Heptane | Soluble | The sec-butyl chain provides sufficient lipophilicity to solubilize the aromatic core. |

| Water (Neutral) | Water (pH 7) | Immiscible | Hydrophobic effect dominates. < 1 g/L solubility expected. |

| Water (Acidic) | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of amine forms the hydrophilic anilinium salt. |

Thermodynamic Modeling (Hansen Solubility Parameters)

For precise solvent blending, we utilize Hansen Solubility Parameters (HSP). The solute vector

-

Dispersion (

): High (Aromatic ring) -

Polarity (

): Moderate (Amine/Ether dipole) -

H-Bonding (

): Moderate (Amine group)

Experimental Protocols

Since specific literature data for this CAS is sparse, researchers must validate solubility empirically. The following protocols are designed to be self-validating —the results immediately inform the next step.

Protocol A: Miscibility & Saturation Limit (Visual Titration)

For determining if the liquid solute is miscible or has a solubility limit in a target solvent.

-

Preparation: Tare a 20 mL scintillation vial containing 1.0 g of the solvent (e.g., Hexane).

-

Titration: Add (2-Sec-butoxyphenyl)amine dropwise (approx. 20 mg/drop) using a calibrated micropipette.

-

Observation: Vortex for 30 seconds after each addition.

-

Clear Solution: Soluble.[2] Continue adding.

-

Turbidity/Phase Separation: Solubility limit reached (Cloud Point).

-

-

Quantification: If a cloud point is reached, calculate solubility (

): -

Temperature Stress: If miscible at RT, cool to 0°C. If phase separation occurs, the system has a Critical Solution Temperature (CST).

Protocol B: pH-Dependent Partitioning (LogD Determination)

Essential for designing extraction workups.

-

System: Prepare a biphasic system of Octanol (5 mL) and Phosphate Buffer pH 7.4 (5 mL) .

-

Spike: Inject 50 mg of (2-Sec-butoxyphenyl)amine.

-

Equilibration: Vortex vigorously for 5 minutes; centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Analysis: Analyze the organic layer via HPLC-UV (254 nm).

-

Calculation:

Target: Expect LogD > 2.5, indicating >99% extraction into the organic phase.

Strategic Solvent Selection Workflows

The choice of solvent dictates process efficiency. The following Graphviz diagrams visualize the decision logic for synthesis and purification.

Workflow 1: Solvent Selection Logic

Caption: Decision matrix for selecting the optimal solvent based on the operational phase (Synthesis, Extraction, or Purification).

Workflow 2: Solubility Determination Protocol

Caption: Step-by-step experimental workflow for qualitative solubility screening.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS may be limited, handle as a substituted aniline.

-

Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.

-

Permeation: Lipophilic nature allows rapid skin absorption. Nitrile gloves are recommended; for prolonged exposure to dissolved solutions (e.g., in DCM), use Silver Shield/4H laminates.

-

Incompatibility: Avoid strong oxidizers (nitric acid, peroxides) which can oxidize the amine to nitro/nitroso derivatives or cause exothermic decomposition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108358, Benzenamine, 2-(1-methylpropyl)- [Structural Analog] . Retrieved from [Link]

-

NIST Chemistry WebBook. Aniline Series Thermochemical Data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of (2-Sec-butoxyphenyl)amine in Medicinal Chemistry

Using (2-Sec-butoxyphenyl)amine as a building block in organic synthesis[1]

Executive Summary & Compound Profile

(2-Sec-butoxyphenyl)amine (also known as 2-(sec-butoxy)aniline or 2-(1-methylpropoxy)aniline) is a specialized ortho-alkoxy aniline building block.[1] Unlike its common methoxy (anisidine) or ethoxy (phenetidine) analogs, this compound introduces a chiral, sterically demanding sec-butyl group adjacent to the reactive amino center.

In drug discovery, this specific substitution pattern is utilized to:

-

Modulate Lipophilicity: The sec-butyl group significantly increases LogP compared to methoxy/ethoxy groups, improving blood-brain barrier (BBB) penetration or membrane permeability in lead candidates.[1]

-

Induce Conformational Restriction: The steric bulk of the branched alkyl chain at the ortho position forces

-substituents out of planarity with the phenyl ring. This "ortho-effect" is critical for locking bioactive conformations in kinase inhibitors and GPCR ligands.[1] -

Block Metabolic Hotspots: The branched nature of the sec-butyl group reduces the rate of O-dealkylation by cytochrome P450 enzymes compared to linear chains.[1]

| Property | Data / Descriptor |

| CAS Number | 52464-53-6 (Free Base) / 1087751-49-2 (HCl Salt) |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Physical State | Low-melting solid or oil (Free base); Crystalline solid (HCl salt) |

| Key Reactivity | Nucleophilic aromatic amine; Ortho-directing electron donor |

Preparation Protocol: The "Protection-Alkylation-Hydrolysis" Route

Commercially, this building block can be expensive or unstable upon long-term storage (oxidation).[1] For scalable, high-purity needs, we recommend synthesizing it fresh from 2-aminophenol.[1] Direct alkylation of 2-aminophenol often leads to

The Solution: Use the benzaldehyde protection strategy (Reductive Alkylation Bypass) to ensure exclusive

Step-by-Step Methodology

Reagents:

-

Benzaldehyde (1.0 equiv)[2]

-

2-Bromobutane (sec-butyl bromide) (1.2 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv - Critical for secondary halides)[1]

-

Solvents: Methanol (Step 1), DMF (Step 2), DCM/HCl (Step 3)

Protocol:

-

Imine Formation (Protection):

-

Selective O-Alkylation:

-

Dissolve the Schiff base in anhydrous DMF (3 mL/mmol).

-

Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv).

-

Add 2-Bromobutane (1.2 equiv).[1]

-

Heat to 80°C for 16–24 hours. Note: Secondary bromides are sluggish nucleophiles; KI and heat are mandatory.

-

Workup: Dilute with water, extract with EtOAc, wash with brine.[1] Concentrate to yield the

-alkylated imine.[1]

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude intermediate in DCM.

-

Add 1N HCl (3 equiv) and stir vigorously at RT for 1–2 hours.

-

Separate layers.[1] The organic layer contains benzaldehyde.[2][4] The aqueous layer contains the target product as the HCl salt.[1]

-

Isolation: Neutralize the aqueous layer with NaHCO₃ and extract with DCM. Dry (Na₂SO₄) and concentrate.[5]

-

Yield Expectation: 60–75% overall yield.[1]

Synthetic Utility & Workflows

Once isolated, (2-Sec-butoxyphenyl)amine serves as a versatile nucleophile.[1] Below are the two primary workflows for its incorporation into drug scaffolds.

Workflow A: Urea/Carbamate Synthesis (Kinase/GPCR Scaffolds)

The steric bulk of the sec-butoxy group does not prevent reaction with electrophiles like isocyanates, but it does retard the rate compared to aniline.

-

Conditions: React with Isocyanates (R-NCO) in DCM at 0°C

RT. -

Catalysis: If reaction is slow, add 5 mol% DMAP or use microwave irradiation (80°C, 10 min).

-

Application: Creates the "Linker-Hinge" motif common in Type II kinase inhibitors.[1]

Workflow B: Buchwald-Hartwig Cross-Coupling

Coupling this sterically crowded aniline with aryl halides requires specific ligand choices to prevent catalyst deactivation.[1]

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: BrettPhos or RuPhos .[1] (Standard BINAP often fails due to the ortho-alkoxy clash).[1]

-

Base: Cs₂CO₃ or NaOtBu.[1]

-

Solvent: Toluene or Dioxane, 100°C.

Visualizing the Pathways

Caption: Figure 1. Synthesis of (2-Sec-butoxyphenyl)amine and its divergent applications in medicinal chemistry.

Critical Handling & Stability Data

-

Oxidation Sensitivity: Like all electron-rich anilines, this compound turns dark brown/black upon exposure to air/light due to quinone imine formation.[1]

-

Storage: Store under Argon/Nitrogen at 4°C.

-

Purification: If the compound darkens, filter through a short plug of silica gel using 10% EtOAc/Hexanes before use.[1]

-

-

Stereochemistry: The sec-butyl group introduces a chiral center (R/S).[1] Commercial sources are typically racemic .[1]

-

Note for MedChem: If the biological target is chiral (protein), the enantiomers of this building block may show different potencies.[1] It is advisable to separate the enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) after the final coupling step, or synthesize the building block using enantiopure (S)-(+)-2-butanol via Mitsunobu conditions (though yield is lower).[1]

-

References

-

Wang, R., & Xu, J. (2010).[1] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1] Link

- Primary source for the benzaldehyde protection/alkyl

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

- Authoritative guide on ligand selection (BrettPhos/RuPhos) for ortho-substituted anilines.

-

Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

-

Context on using lipophilic ethers (like sec-butoxy) to modulate physicochemical properties.[1]

-

-

Santa Cruz Biotechnology. (n.d.). 3-(sec-Butoxy)aniline Product Data. Link

-

Commercial availability and safety data verification.[1]

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. アニリン、置換アニリン | Thermo Fisher Scientific [thermofisher.com]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of (2-Sec-butoxyphenyl)amine in Medicinal Chemistry for Drug Discovery

Introduction: The Emerging Potential of Substituted Anilines in Drug Discovery

The aniline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its versatility allows for facile chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[1] Within this broad class of compounds, ortho-alkoxy-N-alkylanilines are gaining attention as promising pharmacophores. The strategic placement of an alkoxy group at the ortho position and an alkyl group on the amine can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, thereby impacting its biological activity and pharmacokinetic profile.[3] This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of a novel aniline derivative, (2-sec-butoxyphenyl)amine, and its analogs in the context of modern drug discovery. While direct studies on this specific molecule are nascent, by drawing parallels with structurally related compounds, we can explore its potential as a scaffold for developing new therapeutic agents, particularly in the realms of oncology and inflammatory diseases.

Hypothesized Therapeutic Applications of (2-Sec-butoxyphenyl)amine Derivatives

Based on the structure-activity relationships (SAR) of analogous compounds, derivatives of (2-sec-butoxyphenyl)amine are prime candidates for investigation as inhibitors of protein kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][5] Specifically, the 2-substituted aniline motif has been identified as a key feature in potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor growth and metastasis.[4]

Furthermore, aniline derivatives have demonstrated significant anti-inflammatory properties.[2][6] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. This suggests that (2-sec-butoxyphenyl)amine-based compounds could be developed as novel anti-inflammatory agents.

This guide will focus on the exploration of (2-sec-butoxyphenyl)amine derivatives as potential dual Mer/c-Met kinase inhibitors with concomitant anti-inflammatory effects.

Lead Compound Design and Synthesis Strategy

To illustrate the potential of the (2-sec-butoxyphenyl)amine scaffold, we propose a hypothetical lead compound, ASN-001 , which incorporates the core structure into a 2,4-dianilinopyrimidine framework, a known hinge-binding motif for many kinase inhibitors.

Hypothetical Lead Compound: ASN-001

The synthesis of ASN-001 and its analogs can be achieved through established synthetic routes, such as nucleophilic aromatic substitution reactions.[7]

General Synthesis Workflow for ASN-001 Analogs

Caption: General synthetic workflow for ASN-001 analogs.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of novel (2-sec-butoxyphenyl)amine derivatives like ASN-001.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against Mer and c-Met kinases.

Principle: The assay measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

Materials:

-

Recombinant human Mer and c-Met kinase enzymes

-

Substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound (e.g., ASN-001) dissolved in DMSO

-

Positive control inhibitor (e.g., Crizotinib)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Add 2.5 µL of the diluted test compound or control to the assay wells.

-

Add 2.5 µL of a 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Data Analysis and Interpretation:

| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |

| ASN-001 (Hypothetical) | 18.5 | 33.6 |

| Crizotinib (Control) | 15.2 | 8.9 |

A lower IC50 value indicates a more potent inhibitor. The data can be used to establish the SAR of the synthesized compounds.[4]

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol assesses the effect of the test compound on the viability of cancer cell lines that overexpress Mer and c-Met kinases.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2)[4]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (e.g., ASN-001) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound or control and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vitro Anti-Inflammatory Assay (LPS-induced TNF-α Production in Macrophages)

This protocol evaluates the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce inflammatory cytokines. The amount of TNF-α in the cell culture supernatant is measured by ELISA.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., ASN-001) dissolved in DMSO

-

Positive control (e.g., Dexamethasone)

-

Mouse TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or control for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition and determine the IC50 value.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of the test compound on the phosphorylation of key proteins in the Mer/c-Met signaling pathway.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins.

Signaling Pathway:

Caption: Hypothesized inhibition of Mer/c-Met signaling by ASN-001.

Materials:

-

Cancer cells (e.g., HCT116) treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Mer, anti-phospho-c-Met, anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.[8]

-

Separate 20-40 µg of protein from each sample by SDS-PAGE.[9]

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C.[8][11]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[11]

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The (2-sec-butoxyphenyl)amine scaffold holds considerable promise for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust starting point for the initial characterization of its derivatives as potential kinase inhibitors and anti-inflammatory drugs. Future work should focus on expanding the library of analogs to establish a comprehensive SAR, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo models of cancer and inflammation. Through a systematic and iterative drug discovery process, compounds derived from this versatile scaffold have the potential to address unmet medical needs.

References

-

Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2023). MDPI. [Link]

-

Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. (2025). PMC. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (n.d.). RSC Publishing. [Link]

-

Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. (n.d.). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

-

Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. (n.d.). PubMed. [Link]

-

Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. (2024). NIH. [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]

-

General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

-

Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... (n.d.). ResearchGate. [Link]

-

Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. (n.d.). Redoxis. [Link]

-

Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. (n.d.). PubMed. [Link]

-

Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). PFI - Protein Fluidics. [Link]

-

Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (n.d.). ResearchGate. [Link]

-

Western Blotting Guidebook. (n.d.). Azure Biosystems. [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]

-

Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. (n.d.). The Journal of Immunology | Oxford Academic. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central. [Link]

-

Western Blot Protocol. (n.d.). Creative Bioarray. [Link]

-

New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. [Link]

Sources

- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bio-rad.com [bio-rad.com]

- 9. bu.edu [bu.edu]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Sec-butoxyphenyl)amine Purity

Executive Summary

This technical guide details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of (2-Sec-butoxyphenyl)amine (CAS: 52464-53-6), also known as 2-(sec-butoxy)aniline. This molecule is a critical intermediate in the synthesis of various agrochemicals and pharmaceutical active ingredients (APIs).[1]

The method utilizes a C18 stationary phase with a low-pH phosphate buffer system , designed to suppress silanol activity and ensure sharp peak shapes for this basic aniline derivative. This guide addresses the specific challenges of analyzing alkoxy-anilines, including oxidation sensitivity and the separation of hydrophobic nitro-precursors.

Chemical Context & Molecule Profile[2][3][4]

Understanding the analyte is the first step in method design. (2-Sec-butoxyphenyl)amine possesses a basic amino group and a hydrophobic sec-butoxy tail.

-

Chemical Structure: Aniline ring substituted at the ortho position with a sec-butoxy group.

-

Chirality: The sec-butyl group contains a chiral center. Note: This method uses an achiral C18 column to determine chemical purity. If enantiomeric purity is required, a chiral stationary phase (e.g., polysaccharide-based) would be necessary.

-

pKa: Estimated at ~4.5–5.0 (typical for alkyl-substituted anilines).

-

Key Impurities:

-

Precursor: 1-(sec-butoxy)-2-nitrobenzene (from incomplete reduction).

-

Degradant: 2-Aminophenol (from ether hydrolysis).

-

Oxidation Byproducts: Azo compounds or quinones (common in aged aniline samples).

-

Synthesis & Impurity Pathway

The following diagram illustrates the likely synthetic route and origin of impurities, which informs the separation requirements.

[5]

Method Development Strategy (Expertise & Experience)

Stationary Phase Selection

A C18 (Octadecyl) column is selected as the standard for this lipophilic amine.

-

Why: The sec-butoxy group adds significant hydrophobicity, ensuring strong retention on C18.

-

Specific Requirement: Use a "Base-Deactivated" (BDS) or high-purity Type B silica column. Older Type A silica has acidic silanols that interact with the basic aniline nitrogen, causing severe peak tailing.

Mobile Phase & pH Control[6]

-

Buffer: Potassium Phosphate (KH₂PO₄), pH 3.0.

-

Why pH 3.0?

-

Protonation: At pH 3.0, the aniline (pKa ~4.6) is fully protonated (

). This increases water solubility and prevents the "free base" form from interacting strongly with residual silanols. -

Silanol Suppression: Acidic pH suppresses the ionization of silanols (

-

-

Organic Modifier: Acetonitrile (ACN) is preferred over methanol for its lower viscosity (lower backpressure) and sharper peaks for aromatic compounds.

Detailed Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with DAD/UV detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity C18.

-

Reagents:

-

Acetonitrile (HPLC Grade).[2]

-

Potassium Dihydrogen Phosphate (

). -

Phosphoric Acid (85%).

-

Water (Milli-Q/HPLC Grade).

-

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 1.36 g of

in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.45 µm membrane. -

Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV @ 240 nm (Reference: 360 nm) |

| Run Time | 20 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |

| 0.0 | 85 | 15 | Initial Hold |

| 2.0 | 85 | 15 | Start Elution |

| 12.0 | 20 | 80 | Ramp to wash impurities |

| 15.0 | 20 | 80 | Hold (Wash) |

| 15.1 | 85 | 15 | Return to Initial |

| 20.0 | 85 | 15 | Re-equilibration |

Sample Preparation

-

Standard Stock: Weigh 10 mg of (2-Sec-butoxyphenyl)amine reference standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

-

Test Sample: Prepare similarly to a concentration of 1.0 mg/mL.

-

Diluent: Mobile Phase A : Mobile Phase B (50:50).

Experimental Workflow & Logic

The following diagram details the operational workflow, emphasizing the critical "System Suitability" checkpoint before data acquisition.

System Suitability & Validation Criteria